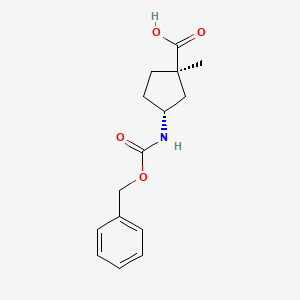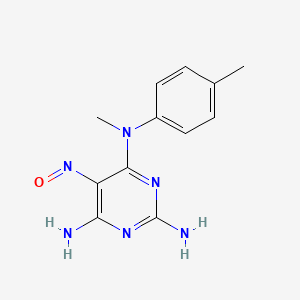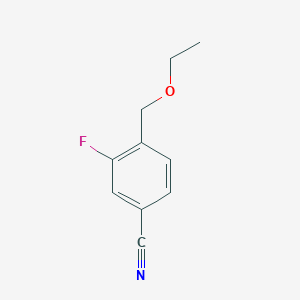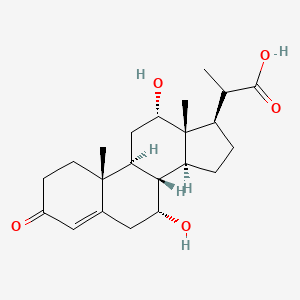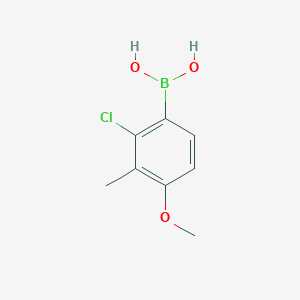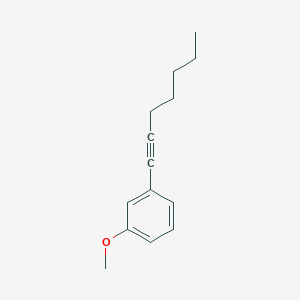![molecular formula C13H24O2 B14023445 3,3-Diethyl-1,5-dioxaspiro[5.5]undecane CAS No. 24571-12-8](/img/structure/B14023445.png)
3,3-Diethyl-1,5-dioxaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diethyl-1,5-dioxaspiro[5.5]undecane: is a spiro compound characterized by a unique structure where a dioxaspiro ring is fused with a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-1,5-dioxaspiro[5.5]undecane typically involves the reaction of cyclohexanone with 2,2-diethyl-1,3-propanediol under acidic conditions. The reaction proceeds through the formation of a ketal intermediate, which then undergoes cyclization to form the spiro compound. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The purification of the final product is achieved through distillation or recrystallization, depending on the desired purity and application.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Diethyl-1,5-dioxaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketal group back to the corresponding diol.
Substitution: The spiro compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the oxygen atoms in the dioxaspiro ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of substituted spiro compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
3,3-Diethyl-1,5-dioxaspiro[5.5]undecane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Incorporated into polymers to enhance their mechanical properties.
Medicinal Chemistry: Investigated for potential pharmacological activities due to its unique structure.
Biological Studies: Used as a probe to study enzyme-catalyzed reactions involving spiro compounds.
Wirkmechanismus
The mechanism by which 3,3-Diethyl-1,5-dioxaspiro[5.5]undecane exerts its effects is primarily through its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For instance, in organic synthesis, the compound acts as a versatile intermediate, while in biological studies, it may interact with enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane
- 3,3-Diethyl-1,5-dioxaspiro[5.5]undecane
- 1,3-Dioxane-1,3-dithiane spiranes
Uniqueness
This compound is unique due to its specific diethyl substitution, which can influence its reactivity and physical properties compared to other spiro compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
24571-12-8 |
|---|---|
Molekularformel |
C13H24O2 |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
3,3-diethyl-1,5-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C13H24O2/c1-3-12(4-2)10-14-13(15-11-12)8-6-5-7-9-13/h3-11H2,1-2H3 |
InChI-Schlüssel |
RQPYXILEQGAGLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COC2(CCCCC2)OC1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



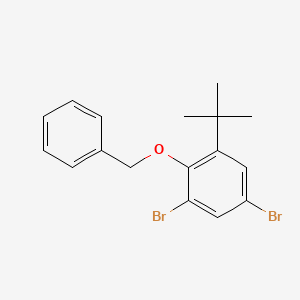

![tert-butyl N-(5-amino-3-oxabicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B14023393.png)
![cis-tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate](/img/structure/B14023396.png)
![8-(tert-Butyl) 7-methyl (S)-1,4-dioxa-8-azaspiro[4.5]decane-7,8-dicarboxylate](/img/structure/B14023404.png)
